

Physico-chemical properties of 4-(Azepan-1-yl)-2-methylaniline

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)-2-methylaniline

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An In-depth Technical Guide to the Physico-chemical Properties of **4-(Azepan-1-yl)-2-methylaniline**

Executive Summary

This technical guide provides a comprehensive overview of the core physico-chemical properties of **4-(Azepan-1-yl)-2-methylaniline**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It synthesizes theoretical predictions with established analytical methodologies, offering a practical framework for the empirical characterization of this compound. The guide details the structural and spectroscopic profile, core physical properties, and robust, step-by-step protocols for analytical determination using modern chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in authoritative scientific principles.

Compound Identification and Structure

4-(Azepan-1-yl)-2-methylaniline is a tertiary aromatic amine derivative. Its structure consists of a 2-methylaniline core substituted at the 4-position with a seven-membered azepane ring. This unique combination of a substituted aniline and a saturated heterocyclic moiety dictates its chemical behavior and physical properties.

- IUPAC Name: **4-(Azepan-1-yl)-2-methylaniline**

- CAS Number: 847455-22-5[1]
- Molecular Formula: $C_{13}H_{20}N_2$
- Molecular Weight: 204.31 g/mol [2]

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Chemical Structure: (Image generated for illustrative purposes)

Core Physico-chemical Characteristics

Direct experimental data for **4-(Azepan-1-yl)-2-methylaniline** is not extensively published. The following table summarizes known information and includes predicted values for key properties based on its chemical structure and data from analogous compounds. These parameters are critical for applications in medicinal chemistry and materials science, influencing factors such as solubility, bioavailability, and reactivity.

Property	Value / Predicted Range	Significance in Research & Development
Physical State	Expected to be a viscous liquid or low-melting solid, colorless to yellow/brown.	Affects handling, storage, and formulation. Aromatic amines often darken upon exposure to air and light[3].
Boiling Point	Predicted: 341.4 ± 35.0 °C	Defines purification conditions (e.g., distillation) and thermal stability. Prediction is based on the related compound 4-(azepan-2-yl)aniline[4].
Melting Point	Not available.	Crucial for identification, purity assessment, and understanding crystalline packing.
Density	Predicted: 1.019 ± 0.06 g/cm ³	Important for formulation, reaction stoichiometry, and solvent selection. Prediction is based on the related compound 4-(azepan-2-yl)aniline[4].
pKa	Predicted: 10.92 ± 0.40	Governs the ionization state at a given pH, which is critical for solubility, membrane permeability, and receptor binding. The high predicted pKa is for the protonated azepane nitrogen, indicating it is a strong base[4].
LogP (Octanol/Water)	Predicted: ~2.5 - 3.5	The partition coefficient is a key indicator of lipophilicity, influencing ADME (Absorption, Distribution, Metabolism,

Excretion) properties in drug development.

Solubility	Expected to be poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane.	Directly impacts formulation strategies, bioavailability, and the choice of solvents for analytical and synthetic procedures.
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Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-(Azepan-1-yl)-2-methylaniline**. While specific spectra for this compound are not publicly available, a theoretical profile can be predicted based on its constituent functional groups.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

- Aromatic Protons (δ 6.5-7.5 ppm):** The protons on the aniline ring will appear in this region. Due to substitution, they will exhibit complex splitting patterns (doublets and doublets of doublets).
- Azepane Ring Protons (δ 1.5-3.5 ppm):** The 12 protons on the saturated azepane ring will likely appear as a series of broad, overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (N-CH₂) will be shifted downfield (closer to 3.5 ppm).
- Methyl Protons (δ 2.0-2.5 ppm):** The methyl group attached to the aniline ring will present as a sharp singlet.
- Amine Protons (δ 3.5-5.0 ppm):** The -NH₂ protons will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. This peak will disappear upon a D₂O exchange experiment.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ^{13}C NMR spectrum will complement the ^1H NMR data, showing signals for each unique carbon atom:

- **Aromatic Carbons (δ 110-150 ppm):** Six distinct signals are expected for the carbons of the substituted benzene ring.
- **Azepane Carbons (δ 25-55 ppm):** Signals for the six carbons of the azepane ring will be found in the aliphatic region. The carbons bonded to the nitrogen will be the most downfield in this group.
- **Methyl Carbon (δ 15-25 ppm):** A single signal for the methyl carbon will appear in the high-field region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- **N-H Stretching ($3300\text{-}3500\text{ cm}^{-1}$):** The primary amine ($-\text{NH}_2$) will show two characteristic sharp-to-medium bands in this region.
- **C-H Stretching ($2850\text{-}3100\text{ cm}^{-1}$):** This region will contain signals for both aromatic (sp^2) and aliphatic (sp^3) C-H bonds.
- **C=C Stretching ($1500\text{-}1600\text{ cm}^{-1}$):** Aromatic ring skeletal vibrations will appear in this fingerprint region.
- **C-N Stretching ($1250\text{-}1350\text{ cm}^{-1}$):** The stretching vibration for the aromatic amine C-N bond is expected here.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- **Molecular Ion Peak (M^+):** In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at $m/z = 204$.
- **Fragmentation:** Key fragmentation pathways would likely involve the loss of alkyl fragments from the azepane ring and cleavage of the C-N bond connecting the ring to the aniline

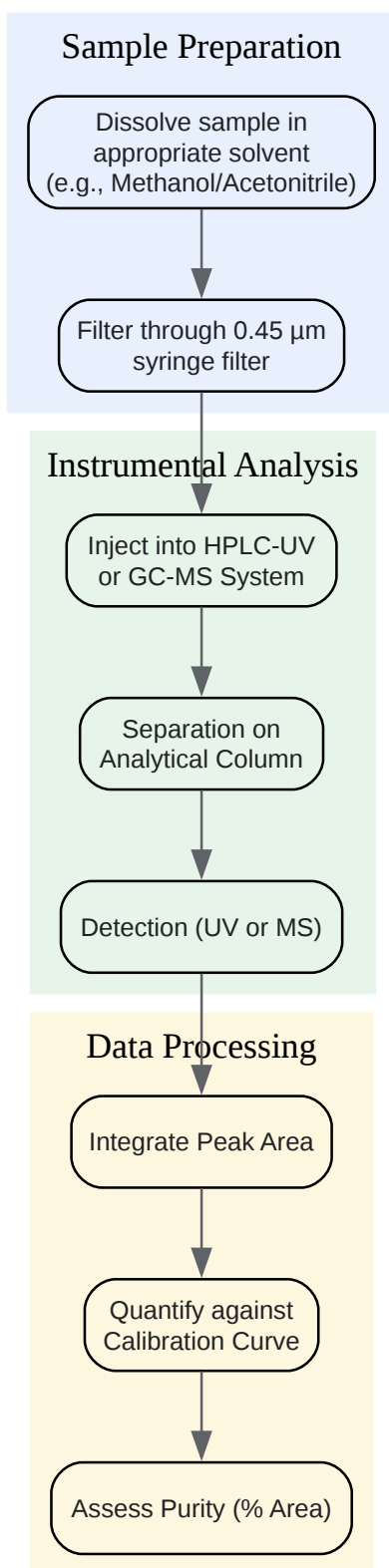
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Methodologies for Empirical Characterization

To obtain accurate data, validated analytical methods are essential. The following section details proven protocols for the analysis of aromatic amines, which are directly applicable to **4-(Azepan-1-yl)-2-methylaniline**.^[5]

Chromatographic Analysis for Purity and Quantification

Chromatography separates the analyte from impurities, allowing for precise quantification and purity assessment.



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Caption: General workflow for chromatographic analysis.

This method is ideal for determining the purity of non-volatile compounds like the target analyte.

- Instrumentation: An HPLC system with a UV detector is required.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is a suitable starting point.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is recommended for optimal separation.^[6]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of maximum absorbance for the aniline chromophore, typically around 235-254 nm.^[6]
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase organic component at ~1 mg/mL. Dilute to create working standards and test samples (e.g., 10-100 μ g/mL).
- Analysis: Inject 10-20 μ L of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

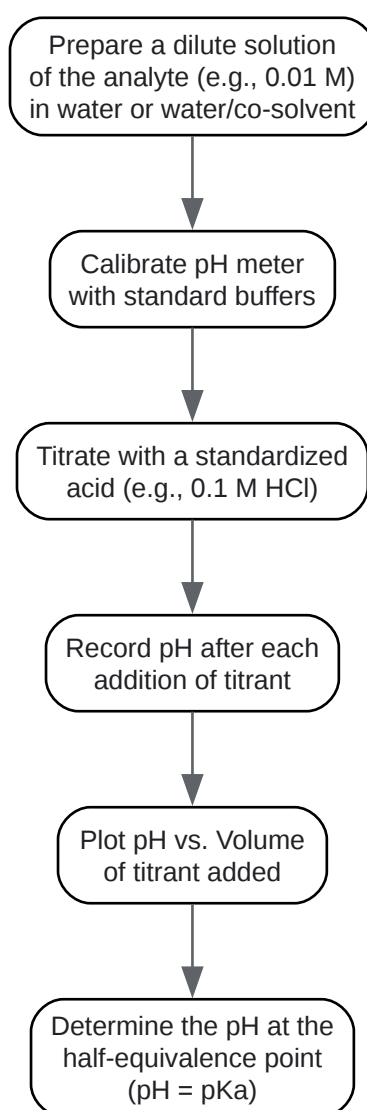
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization can improve the chromatographic properties of amines.^{[5][7]}

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Derivatization (Recommended): To improve peak shape and thermal stability, the primary amine can be derivatized. A common method involves acylation with an agent like heptafluorobutyric anhydride.^[7]
- Column: A fused silica capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm x 0.25 μ m), is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
- MS Detection: Operate in full scan mode to identify the compound and any impurities based on their mass spectra. Use selected ion monitoring (SIM) for enhanced sensitivity in quantification.

Determination of pKa

The pKa is a measure of the acidity of a compound's conjugate acid. For an amine, it reflects the compound's basicity. Potentiometric titration is a classic and reliable method.



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Caption: Workflow for pKa determination via potentiometric titration.

- Preparation: Accurately weigh a sample of **4-(Azepan-1-yl)-2-methylaniline** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a water/methanol co-solvent system can be used, and the apparent pKa can be extrapolated back to 0% organic solvent.
- Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Data Collection: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH of the solution after each addition.
- Analysis: Plot the pH value (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the amine has been neutralized (the half-equivalence point). This point corresponds to the flattest region of the buffer zone in the titration curve.

Conclusion

4-(Azepan-1-yl)-2-methylaniline is a complex aromatic amine whose physico-chemical properties are dictated by its unique structural features. While comprehensive experimental data is limited in public literature, this guide establishes a robust framework for its characterization. By combining structural predictions with validated analytical protocols for chromatography, spectroscopy, and physical constant determination, researchers can confidently and accurately determine the empirical data necessary for applications in drug discovery, chemical synthesis, and materials science. The methodologies outlined herein provide a clear path for generating the high-quality data required for regulatory submissions and advanced research initiatives.

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